molecular formula C6H4BrI2N B079479 4-Bromo-2,6-diiodoaniline CAS No. 89280-77-3

4-Bromo-2,6-diiodoaniline

Cat. No.: B079479
CAS No.: 89280-77-3
M. Wt: 423.82 g/mol
InChI Key: YVLLFWZEWGZSGR-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diiodoaniline is a polycyclic aromatic compound with the molecular formula C6H4BrI2N and a molecular weight of 423.82 g/mol . This compound is known for its unique structure, which includes bromine and iodine atoms attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-diiodoaniline can be synthesized through the iodination of 4-bromoaniline. One common method involves the reaction of 4-bromoaniline with iodine in the presence of an oxidizing agent such as potassium dichloroiodate in dilute hydrochloric acid . The reaction proceeds through the formation of intermediate iodinated species, which are subsequently converted to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process depends on the availability of raw materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-diiodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-2,6-diiodoaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diiodoaniline involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their structure and function. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,6-diiodoaniline
  • 4-Fluoro-2,6-diiodoaniline
  • 2,4,6-Triiodoaniline
  • 2,6-Diiodo-4-methylaniline
  • 2,6-Diiodo-4-nitroaniline

Uniqueness

4-Bromo-2,6-diiodoaniline is unique due to the presence of both bromine and iodine atoms on the aniline ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to form specific halogen bonds. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-2,6-diiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLLFWZEWGZSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615266
Record name 4-Bromo-2,6-diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89280-77-3
Record name 4-Bromo-2,6-diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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